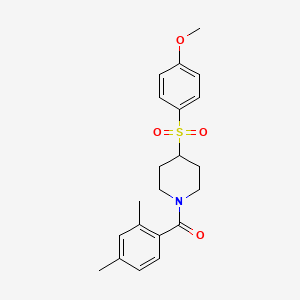
(2,4-Dimethylphenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including condensation reactions, and is characterized by the use of spectroscopic techniques and X-ray crystallography for structure confirmation. Studies on similar compounds have shown methodologies involving starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to significant yields through processes like amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed geometry around sulfur atoms and conformation of the piperidine ring, often confirmed through X-ray diffraction studies. These studies indicate a chair conformation of the piperidine ring and a distorted tetrahedral geometry around sulfur atoms, demonstrating intricate molecular interactions and conformations (S. Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds with the piperidine moiety often include nucleophilic addition and substitution reactions. The chemical properties, such as reactivity towards sulfur- and oxygen-containing nucleophiles, are critical for understanding the compound's behavior in various chemical environments and potential applications in synthesis (P. Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, such as crystallization behavior and thermal stability, are essential for handling and application of the compound. Crystallographic studies provide insights into the crystalline structure and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity. Thermal analyses reveal stability ranges, indicating the compound's suitability for various applications (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of compounds like "(2,4-Dimethylphenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone" include their reactivity with different chemical reagents, stability under various conditions, and interactions with biological molecules. Studies on related compounds emphasize the importance of understanding these properties for the development of potential therapeutic agents or materials with specific chemical functionalities (Muhammad Athar Abbasi et al., 2019).
Scientific Research Applications
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel derivatives with potential antimicrobial activities. For example, new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, indicating the potential of the base compound in the development of new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Material Science Applications
The compound has also found applications in material science, particularly in the synthesis of poly(arylene ether sulfone) anion exchange membranes. These membranes, containing pendant benzyl-quaternary ammonium groups, demonstrated high hydroxide conductivity and good alkaline stability, making them suitable for use in energy storage and conversion devices (Qian Shi et al., 2017).
Catalyst Development
Furthermore, the compound's derivatives have been explored as catalysts in chemical reactions. One study describes the synthesis of a sulfonated Schiff base dimethyltin(IV) coordination polymer that served as an effective catalyst for the Baeyer–Villiger oxidation of ketones under solvent-free conditions, using ultrasound or microwave irradiation. This highlights its potential utility in facilitating environmentally friendly chemical processes (L. Martins et al., 2016).
Antioxidant Properties
Additionally, the synthesis of related compounds, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, has been reported. These compounds were characterized for their antioxidant efficacy, demonstrating the potential of the base compound and its derivatives in the development of new antioxidant agents (J. Dineshkumar, P. Parthiban, 2022).
properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15-4-9-20(16(2)14-15)21(23)22-12-10-19(11-13-22)27(24,25)18-7-5-17(26-3)6-8-18/h4-9,14,19H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIICWRLKDXQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

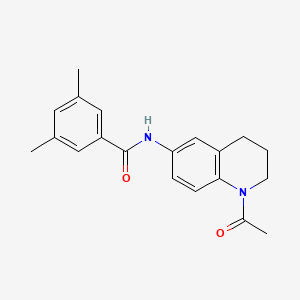
![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)
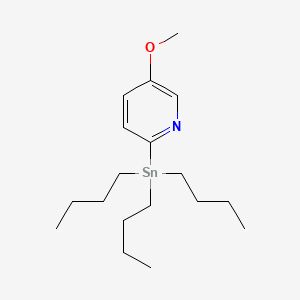
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)
![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)
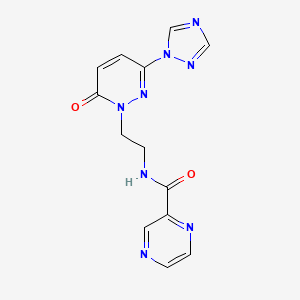
![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)

![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)
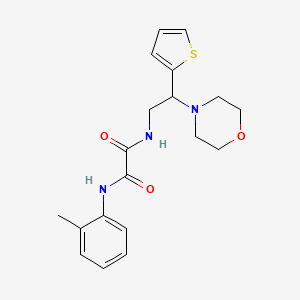
![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)
